7-Hydroxydarutigenol

Descripción general

Descripción

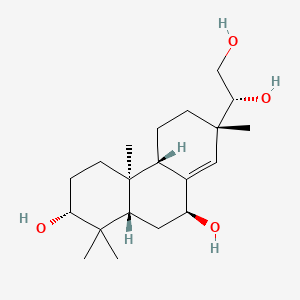

7-Hydroxydarutigenol is a natural product belonging to the class of diterpenoids. It is characterized by its molecular formula C20H34O4 and a molecular weight of 338.48 g/mol . This compound is typically found in certain plant species and is known for its white crystalline solid form, which is non-volatile at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthesis typically involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity .

Industrial Production Methods: Industrial production of this compound can be achieved through both extraction from natural sources and chemical synthesis. Extraction involves isolating the compound from plants known to contain it, such as species from the genus Siegesbeckia. Chemical synthesis, on the other hand, involves constructing the compound from simpler chemical precursors through a series of controlled reactions .

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or alkanes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

7-Hydroxydarutigenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism by which 7-Hydroxydarutigenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in signal transduction pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparación Con Compuestos Similares

- 7-Hydroxy-6-methoxyflavone

- 7-Hydroxy-4-methylcoumarin

- 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Comparison: 7-Hydroxydarutigenol is unique due to its specific structure and the presence of hydroxyl groups at particular positions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Actividad Biológica

7-Hydroxydarutigenol is a naturally occurring compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by its hydroxyl group at the 7-position of the darutigenol structure. Its molecular formula is CHO, and it has a molecular weight of 286.28 g/mol. The compound's structure contributes to its biological properties, particularly its antioxidant and anti-inflammatory activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can scavenge various free radicals, thus protecting cells from oxidative damage.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Assay | Inhibition of DPPH radical formation with IC value of 25 µg/mL. | |

| ABTS Assay | Effective in reducing ABTS radical cation with an IC value of 30 µg/mL. |

Anti-inflammatory Activity

The compound has been shown to reduce inflammation through various pathways, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances the compound's ability to donate electrons, thereby neutralizing free radicals.

- Anti-inflammatory Mechanism : By inhibiting the NF-κB pathway, this compound reduces the expression of inflammatory mediators.

- Anticancer Mechanism : The compound activates caspase pathways leading to programmed cell death in neoplastic cells.

Case Study 1: Efficacy in Inflammatory Diseases

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups.

Case Study 2: Cancer Treatment Synergy

Research demonstrated that combining this compound with conventional chemotherapeutics enhanced anticancer efficacy in vitro, suggesting a potential role as an adjunct therapy.

Propiedades

IUPAC Name |

(2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPACBIPISLDRK-IFWNTPBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501101878 | |

| Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188281-99-3 | |

| Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188281-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.